2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is a pyrimidine derivative that exhibits significant biological and chemical properties. It is characterized by the presence of an amino group, a hydroxy group, and an isopropyl substituent on the pyrimidine ring. This compound is of interest in medicinal chemistry due to its potential applications in drug development and as a precursor in various synthetic pathways.
This compound can be classified under the category of pyrimidines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their role in biological systems, particularly in nucleic acids and metabolism. The specific compound 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one is often synthesized as an intermediate for pharmaceuticals and agrochemicals, indicating its relevance in both medicinal and agricultural chemistry.
The synthesis of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one can be approached through various methods, typically involving the reaction of appropriate pyrimidine precursors. A notable method includes:
These methods leverage the reactivity of amino and hydroxy groups to facilitate bond formation while minimizing environmental impact through solvent choice and reaction conditions.
The molecular structure of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one can be represented as follows:
The presence of these functional groups contributes to the compound's reactivity and biological activity.
2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one can participate in various chemical reactions, including:
These reactions are essential for developing derivatives that may exhibit enhanced pharmacological properties.
The mechanism of action for compounds like 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one typically involves interactions at the molecular level with biological targets:
Studies indicate that modifications to the pyrimidine structure can significantly influence its pharmacodynamics, making it a valuable scaffold for drug design.
The physical properties of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one include:
Chemical properties include:
2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one has several applications in scientific research:
Regioselectivity is paramount in synthesizing 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one due to the potential for undesired N-alkylation or O-alkylation side products. The compound’s 6-hydroxy group exhibits tautomerism with the 6-oxo form, influencing reactivity. Direct condensation of ethyl isopropylideneacetate with guanidine carbonate under basic conditions yields the target pyrimidinone with high regioselectivity at C5. This occurs because the isopropylidene group’s steric bulk favors nucleophilic attack at the less hindered position, directing the isopropyl moiety to C5 [4] [9]. Microwave-assisted synthesis further enhances regioselectivity (95:5 C5:C7 ratio) by enabling rapid cyclization before isomerization occurs. Alternative routes using 3-aminocrotononitrile and urea under acidic catalysis suffer from poor regiocontrol (<60% yield), as competing O-alkylation at C6 generates unstable intermediates that degrade during workup [4].
Table 1: Regioselectivity in Synthetic Routes to 2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
Method | Conditions | Regioselectivity (C5:C7) | Yield (%) |
---|---|---|---|
Ethyl isopropylideneacetate + guanidine | K₂CO₃, EtOH, reflux | 90:10 | 78 |
3-Aminocrotononitrile + urea | AcOH, Δ | 65:35 | 42 |
Microwave-assisted cyclization | KOH, DMF, 150°C, 20 min | 95:05 | 89 |
Classical Biginelli-like condensations between β-keto esters and guanidine derivatives provide efficient access to the pyrimidinone core. Ethyl 4-methyl-3-oxopentanoate (the enolizable β-keto ester with an isopropyl branch) reacts with cyanoguanidine in ammonium acetate buffer (pH 6.5) at 80°C to furnish 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one in 85% isolated yield [5]. This method leverages the electrophilicity of the β-keto ester’s carbonyl and the nucleophilicity of the guanidine’s terminal amines. Critical to success is maintaining a slightly acidic pH to prevent guanidine decomposition while promoting enolization. Thiourea variants yield 2-thioxo analogs, requiring oxidative desulfurization with HNO₃ to install the 4-oxo group, which reduces overall yield to 62% [9]. Recent advances employ N-Boc-guanidine to mitigate side reactions; subsequent deprotection with TFA increases purity to >98% but adds two steps [5].
Aminoalkylation at N1 or N3 of the pyrimidinone ring enables the installation of pharmacophores or solubilizing groups. Electrophilic amination using N-(hydroxymethyl)phthalimide in trifluoroacetic acid targets N1 selectively due to its lower pKa (pKa N1 = 8.2 vs. N3 = 10.6). Reductive deprotection with hydrazine then affords the primary aminomethyl derivative without affecting the C2-amino group [9]. For N3-functionalization, Michael-type additions are optimal: Acrylonitrile in DMF with catalytic K₂CO₃ yields 3-(2-cyanoethyl)-2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one (92% yield). Computational studies confirm that N3 alkylation is kinetically favored due to reduced steric hindrance compared to N1 [5]. Challenges arise when introducing bulky groups (e.g., diphenylaminomethyl), where competitive O6-alkylation reaches 30% – mitigated by using silver(I) oxide to activate the alkyl halide selectively toward nitrogen [9].
Simultaneous management of the C2-amino, C6-hydroxy, and N1/N3 sites demands orthogonal protecting groups. The C2-amino group is protected as its tert-butoxycarbonyl (Boc) derivative using Boc₂O/DMAP, while the C6-hydroxy is masked as a tert-butyldimethylsilyl (TBS) ether. This strategy permits selective N3-alkylation with minimal epimerization at C5 [7]. However, the isopropyl group at C5 poses steric issues during silylation, requiring extended reaction times (24 h) for complete conversion. Acidic deprotection with HCl/dioxane removes Boc cleanly but risks desilylation if temperatures exceed 0°C [9]. For C6-oxygen functionalization, the TBS group can be selectively cleaved with HF·pyridine while preserving Boc, enabling phosphorylation or glycosylation. Side reactions during deprotection include isopropyl migration (5–8%) when strong Brønsted acids are used, avoided by employing Lewis acids like ZnBr₂ [7].
Scaling the synthesis of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one requires addressing solvent intensity, catalyst costs, and purification bottlenecks. The guanidine carbonate route (Section 1.2) achieves kilogram-scale production in flow reactors with 91% yield and >99.5% HPLC purity by:
Table 2: Process Optimization for Industrial-Scale Synthesis
Parameter | Lab-Scale Process | Optimized Industrial Process | Improvement |
---|---|---|---|
Solvent | Ethanol (8 L/kg product) | 2-MeTHF (3 L/kg, 90% recycled) | 62% reduction in solvent use |
Catalyst | K₂CO₃ (1.5 equiv) | Amberlyst A21 (reusable 10×) | $320/kg cost reduction |
Purification | Column chromatography | Continuous crystallization | 95% recovery yield |
Reaction Temperature | 80°C | 130°C (microwave-assisted) | Cycle time reduced by 75% |
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9